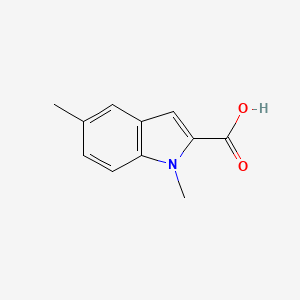

1,5-Dimethyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1,5-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVJWABYADZXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359084 | |

| Record name | 1,5-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216210-59-2 | |

| Record name | 1,5-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dimethyl 1h Indole 2 Carboxylic Acid

Established Synthetic Pathways

The synthesis of 1,5-Dimethyl-1H-indole-2-carboxylic acid can be achieved through several well-documented routes. These methods often begin with simpler, commercially available precursors and involve sequential reactions to build the target molecule.

Fischer Indole (B1671886) Synthesis Approaches

The Fischer indole synthesis is a classic and versatile method for creating indole rings from the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the specific synthesis of this compound, this approach would theoretically involve the reaction of 1-methyl-1-(p-tolyl)hydrazine with pyruvic acid.

The reaction proceeds through several key mechanistic steps:

Hydrazone Formation: The initial step is the condensation of the arylhydrazine with the keto-acid to form a hydrazone. alfa-chemistry.com

Tautomerization: The hydrazone then tautomerizes to its enamine form. alfa-chemistry.com

sci-hub.sesci-hub.se-Sigmatropic Rearrangement: Under the influence of an acid catalyst, the enamine undergoes a sci-hub.sesci-hub.se-sigmatropic rearrangement, which is the core bond-forming step. wikipedia.org

Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia (B1221849) to form the stable, aromatic indole ring. wikipedia.orgalfa-chemistry.com

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org While this method is robust, the initial report of a similar synthesis, N-methylphenylhydrazone of pyruvate (B1213749) to 1-methyl-2-indolecarboxylic acid, noted a very low yield of 5%. alfa-chemistry.com

Table 1: Hypothetical Fischer Indole Synthesis Parameters

| Step | Reactants | Reagents/Catalysts | Product |

|---|

Synthesis from 5-Methyl-1H-indole-2-carboxylic Acid Ethyl Ester Precursors

The first step in this pathway is the methylation of the indole nitrogen. The nitrogen atom at the 1-position of the indole ring can be deprotonated by a suitable base to form an indolide anion, which then acts as a nucleophile. This anion reacts with a methylating agent, such as methyl iodide, to form the N-methylated product. sci-hub.se To avoid potential side reactions, protecting the nitrogen of the indole ring in ethyl 1H-indol-2-carboxylate requires careful selection of reagents to prevent ester hydrolysis. mdpi.com

Table 2: Example Conditions for N-Methylation

| Precursor | Methylating Agent | Base | Solvent | Product |

|---|

The final step is the conversion of the ethyl ester to the desired carboxylic acid. This is typically achieved through saponification, which is the hydrolysis of the ester under basic conditions. acs.org The reaction is generally carried out by heating the ester in a solution of a strong base, such as sodium hydroxide (B78521), in a mixture of alcohol and water. acs.orgrsc.org The reaction is typically irreversible and goes to completion, yielding the sodium salt of the carboxylic acid. A subsequent acidification step then protonates the carboxylate to yield the final this compound. nih.gov

Table 3: General Conditions for Ester Hydrolysis

| Precursor | Reagents | Solvent | Product |

|---|

Utilization of Commercially Available Indole Derivatives

The synthetic efficiency is greatly enhanced by the availability of key intermediates. For the synthesis of this compound, the precursor Ethyl 5-methyl-1H-indole-2-carboxylate is commercially available from various chemical suppliers. sigmaaldrich.com This availability allows researchers to bypass the initial, often complex, indole ring formation steps and begin directly with the N-methylation and subsequent hydrolysis as described in section 2.1.2.

Additionally, a wide range of other substituted indole-2-carboxylic acids are commercially available, which can serve as starting points for various synthetic derivatives. nih.gov

Advanced Synthetic Transformations and Process Optimization

Modern synthetic chemistry focuses on improving the efficiency, safety, and environmental impact of chemical processes. For the synthesis of indole-2-carboxylic acid derivatives, several advanced methods and optimization strategies have been explored.

One area of optimization involves the conditions of the core indole synthesis. For instance, in reactions analogous to the Fischer synthesis, such as the Hemetsberger–Knittel reaction, optimization of reaction temperature, stoichiometry of reactants, and reactant concentration can significantly improve yields. acs.org

Microwave-assisted synthesis has also emerged as a powerful tool. For related indole syntheses, microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. sciencemadness.org

Furthermore, process optimization can involve the strategic choice of reagents and reaction pathways. For example, Friedel–Crafts acylation of commercially available indole esters can be used to introduce substituents, followed by reduction and hydrolysis to create a variety of indole-2-carboxylic acids. acs.org Optimization of these multi-step sequences is crucial for developing scalable and cost-effective manufacturing processes.

Finally, the development of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, has expanded the toolkit for creating complex indoles from simpler precursors. These methods offer alternative routes that can be more efficient and versatile than traditional named reactions. wikipedia.org

Multi-Step Synthetic Sequences

Multi-step syntheses are a common approach for the preparation of this compound, typically involving the initial synthesis of a 5-methylindole-2-carboxylic acid derivative, followed by N-methylation. Two classical name reactions, the Fischer indole synthesis and the Hemetsberger-Knittel indole synthesis, are pivotal in forming the core indole structure.

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring. alfa-chemistry.comwikipedia.org The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the indole. wikipedia.org For the synthesis of the 5-methyl substituted indole core, 4-methylphenylhydrazine (B1211910) would be reacted with pyruvic acid or an ester thereof. The resulting hydrazone is then cyclized in the presence of an acid catalyst such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid to afford 5-methyl-1H-indole-2-carboxylic acid or its ester. alfa-chemistry.comacs.org The final step in this sequence is the N-methylation of the indole nitrogen. This is typically achieved by treating the 5-methyl-1H-indole-2-carboxylate with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an electrophilic methyl source, most commonly methyl iodide (CH₃I). rsc.org Subsequent hydrolysis of the ester group yields the desired this compound.

The Hemetsberger-Knittel indole synthesis provides an alternative route to indole-2-carboxylic esters. synarchive.comwikipedia.org This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. synarchive.com For the synthesis of the target molecule's precursor, 4-methylbenzaldehyde (B123495) would be condensed with an α-azidoacetate to form the corresponding azidocinnamate. Thermal cyclization of this intermediate, typically by heating in an inert solvent like xylene, leads to the formation of the indole-2-carboxylate (B1230498). researchgate.netsemanticscholar.org Similar to the Fischer synthesis route, a subsequent N-methylation step using a base and methyl iodide is required to obtain the 1,5-dimethylated product, followed by ester hydrolysis. rsc.org

Table 1: Comparison of Multi-Step Synthetic Sequences

| Feature | Fischer Indole Synthesis | Hemetsberger-Knittel Synthesis |

|---|---|---|

| Starting Materials | 4-methylphenylhydrazine, pyruvic acid/ester | 4-methylbenzaldehyde, α-azidoacetate |

| Key Intermediate | Phenylhydrazone | 3-aryl-2-azido-propenoic ester |

| Ring Formation | Acid-catalyzed nih.govnih.gov-sigmatropic rearrangement | Thermal decomposition of an azide |

| N-Methylation | Separate step after indole formation | Separate step after indole formation |

| Advantages | Readily available starting materials, well-established | Good yields, avoids harsh acidic conditions for cyclization |

| Disadvantages | Can produce regioisomers with unsymmetrical ketones, harsh acidic conditions | Azide precursors can be unstable and require careful handling |

One-Pot Reaction Protocols

To enhance synthetic efficiency by reducing the number of workup and purification steps, one-pot procedures have been developed for the synthesis of substituted indoles. rsc.org A one-pot, three-component protocol based on the Fischer indolisation followed by in-situ N-alkylation has been described for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This strategy can be adapted for the synthesis of this compound.

In such a protocol, 4-methylphenylhydrazine and a pyruvate ester are first reacted under conditions that facilitate Fischer indole synthesis. rsc.org After the formation of the 5-methyl-1H-indole-2-carboxylate is complete, a strong base (e.g., sodium hydride) and an alkylating agent (e.g., methyl iodide) are directly added to the reaction mixture. rsc.org This effects the N-methylation of the indole ring in the same reaction vessel. The final step of ester hydrolysis would still be required to obtain the carboxylic acid. This approach streamlines the synthesis, saving time and resources.

Catalytic Methodologies in Synthesis

Catalysis offers powerful tools for the synthesis of indoles, often providing milder reaction conditions and improved selectivity. Both ferrous hydroxide and palladium-based catalysts have been employed in synthetic routes relevant to the formation of indole-2-carboxylic acids.

While not directly reported for this compound, ferrous hydroxide has been utilized as a catalyst in the synthesis of indole-2-carboxylic acid from nitrotoluene and diethyl oxalate. This suggests a potential application in a multi-step synthesis of the target molecule where a substituted nitrotoluene could be a precursor.

Palladium catalysis is extensively used in modern organic synthesis, including the formation and functionalization of indoles. rsc.orgacs.orgacs.org Palladium-catalyzed methods can be employed for both the construction of the indole ring and for the N-methylation step.

For instance, a palladium-catalyzed cyclization of ortho-alkynylanilines can lead to the formation of the indole scaffold. rsc.org Furthermore, palladium catalysts have been utilized in the N-arylation and N-alkylation of indoles, although these methods are more commonly applied to simpler indole systems. The Buchwald modification of the Fischer indole synthesis, for example, uses a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which could be a potential route to the necessary substituted hydrazone precursor. wikipedia.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

For the N-alkylation step , the choice of base and solvent is critical. While sodium hydride in DMF is a classic combination, other bases such as potassium hydroxide or cesium carbonate can also be effective. researchgate.net The reactivity of the alkylating agent is another factor; methyl iodide is highly reactive, while other methylating agents like dimethyl sulfate (B86663) could also be used. The temperature of the reaction needs to be carefully controlled to avoid side reactions.

In palladium-catalyzed reactions , the choice of ligand is paramount in determining the efficiency and selectivity of the transformation. rsc.org Different phosphine-based ligands can have a significant impact on the outcome of the reaction. The catalyst loading, temperature, and reaction time are also important variables to optimize for achieving high yields.

Table 2: Key Parameters for Optimization of N-Alkylation

| Parameter | Options | Considerations |

|---|---|---|

| Base | NaH, KOH, Cs₂CO₃ | Strength of the base, solubility, and compatibility with other functional groups. |

| Solvent | DMF, THF, Dioxane | Polarity and aprotic nature of the solvent can influence reaction rates. |

| Methylating Agent | CH₃I, (CH₃)₂SO₄ | Reactivity and potential for side reactions. |

| Temperature | 0 °C to reflux | Balancing reaction rate with the stability of reactants and products. |

| Reaction Time | Minutes to hours | Monitored by techniques like TLC or LC-MS to determine completion. |

Alternative Synthetic Approaches to Related Indole Carboxylic Acids

While the aforementioned methods are primary routes to this compound, other synthetic strategies are available for the preparation of related indole carboxylic acids and could potentially be adapted. The Leimgruber-Batcho indole synthesis is a versatile method that starts from an o-nitrotoluene derivative. Condensation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by reductive cyclization yields the indole. This method could be applied to a suitably substituted o-nitrotoluene to generate the 5-methylindole (B121678) core.

Another approach is the Bartoli indole synthesis , which is particularly useful for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. While less direct for the target molecule, it highlights the diversity of methods available for indole ring construction.

Furthermore, direct C-H functionalization techniques are emerging as powerful tools for the late-stage modification of indole rings, which could potentially be used to introduce the methyl group at the 5-position on a pre-formed indole-2-carboxylic acid, though this is a less conventional approach for this specific target.

Diazo Coupling and Rearrangement Processes (e.g., Japp-Klingemann)

A prominent route to indole-2-carboxylic acids involves a combination of the Japp-Klingemann reaction and the Fischer indole synthesis. wikipedia.org The Japp-Klingemann reaction is a versatile method for synthesizing arylhydrazones from the reaction of an aryl diazonium salt and a β-keto-acid or its ester. wikipedia.orgnumberanalytics.com The resulting hydrazone is a key intermediate which can then undergo an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, to afford the indole ring system. alfa-chemistry.comwikipedia.org

To synthesize this compound, this two-stage process begins with the careful selection of precursors. The required arylhydrazone intermediate is prepared from a specifically substituted aniline (B41778) and a keto-acid.

Step 1: Formation of the Arylhydrazone via Japp-Klingemann Reaction

The synthesis initiates with the diazotization of N,4-dimethylaniline (also known as N-methyl-p-toluidine). This amine contains the necessary methyl groups that will become the N1-methyl and C5-methyl substituents in the final indole product. The amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form the corresponding diazonium salt.

This diazonium salt is then coupled with a β-keto-acid, typically pyruvic acid, in a basic medium. alfa-chemistry.com The coupling reaction proceeds via nucleophilic attack of the enolate of pyruvic acid on the terminal nitrogen of the diazonium salt. wikipedia.org Subsequent hydrolysis and decarboxylation of one of the carboxyl groups lead to the formation of the N,4-dimethylphenylhydrazone of pyruvic acid.

Step 2: Cyclization via Fischer Indole Synthesis

The isolated arylhydrazone is then subjected to the conditions of the Fischer indole synthesis. wikipedia.org This involves heating the hydrazone in the presence of an acid catalyst, which can be a Brønsted acid like sulfuric acid or polyphosphoric acid (PPA), or a Lewis acid such as zinc chloride (ZnCl₂). alfa-chemistry.comwikipedia.org The reaction proceeds through a taylorandfrancis.comtaylorandfrancis.com-sigmatropic rearrangement of the protonated hydrazone, followed by the elimination of an ammonia molecule to form the aromatic indole ring. wikipedia.org This cyclization step yields the target molecule, this compound.

| Step | Reaction Type | Starting Materials | Key Intermediate | Final Product |

| 1 | Japp-Klingemann Reaction | N,4-Dimethylaniline, Pyruvic acid | Pyruvic acid N,4-dimethylphenylhydrazone | - |

| 2 | Fischer Indole Synthesis | Pyruvic acid N,4-dimethylphenylhydrazone | - | This compound |

Condensation and Reduction Sequences

An alternative and robust strategy for synthesizing indole-2-carboxylic acids involves the construction of the indole ring from a substituted nitrotoluene through a sequence of condensation and reductive cyclization reactions. This approach avoids the use of hydrazines and offers a different pathway to the desired heterocyclic core. taylorandfrancis.comorgsyn.org

This method is particularly useful for preparing indoles with specific substitution patterns on the benzene (B151609) ring, determined by the choice of the starting nitrotoluene. For the synthesis of this compound, the process would logically start with the synthesis of the 5-methyl-1H-indole-2-carboxylic acid core, followed by methylation at the N1 position.

Step 1: Condensation of 4-Methyl-2-nitrotoluene

The synthesis commences with the condensation of 4-methyl-2-nitrotoluene with diethyl oxalate. orgsyn.orggoogle.com This reaction is a base-catalyzed Claisen condensation, typically employing a strong base like potassium ethoxide or sodium ethoxide in an alcoholic solvent. orgsyn.orggoogle.com The base abstracts a proton from the methyl group at the 2-position of the nitrotoluene, which is activated by the electron-withdrawing nitro group. The resulting carbanion attacks one of the ester carbonyls of diethyl oxalate, leading to the formation of ethyl (4-methyl-2-nitrophenyl)pyruvate after acidic workup. orgsyn.org

Step 2: Reductive Cyclization

The intermediate, ethyl (4-methyl-2-nitrophenyl)pyruvate, is then subjected to a reductive cyclization step. The nitro group is reduced to an amino group, which subsequently undergoes an intramolecular condensation with the adjacent ketone to form the indole ring. orgsyn.org Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon or platinum catalyst), or chemical reducing agents like iron in acetic acid, stannous chloride, or sodium hydrosulfite. orgsyn.orgwikipedia.org This step yields ethyl 5-methyl-1H-indole-2-carboxylate.

Step 3: N-Methylation and Hydrolysis

To obtain the final target compound, two final transformations are necessary. First, the nitrogen atom of the indole ring is methylated. This can be achieved by treating the ethyl 5-methyl-1H-indole-2-carboxylate with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride). This reaction furnishes ethyl 1,5-dimethyl-1H-indole-2-carboxylate.

Finally, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is typically accomplished by heating the ester with an aqueous solution of a base like sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt, yielding this compound.

The key stages of this synthetic sequence are outlined in the table below:

| Step | Reaction Type | Starting Material | Reagents | Product |

| 1 | Claisen Condensation | 4-Methyl-2-nitrotoluene | Diethyl oxalate, Potassium ethoxide | Ethyl (4-methyl-2-nitrophenyl)pyruvate |

| 2 | Reductive Cyclization | Ethyl (4-methyl-2-nitrophenyl)pyruvate | H₂, Pd/C or Fe/CH₃COOH | Ethyl 5-methyl-1H-indole-2-carboxylate |

| 3 | N-Alkylation | Ethyl 5-methyl-1H-indole-2-carboxylate | CH₃I, NaH | Ethyl 1,5-dimethyl-1H-indole-2-carboxylate |

| 4 | Hydrolysis | Ethyl 1,5-dimethyl-1H-indole-2-carboxylate | NaOH(aq), then H⁺ | This compound |

Chemical Reactivity and Mechanistic Studies of 1,5 Dimethyl 1h Indole 2 Carboxylic Acid and Its Analogues

Carbon-Carbon Bond Formation Reactions

Transition-metal-catalyzed reactions involving directing group-assisted C-H activation have become a powerful strategy for forming C-C bonds in an atom- and step-economical manner. nih.gov For indole (B1671886) derivatives, the C-H bonds at the C2, C3, and C4–C7 positions present distinct reactivity profiles, with the C2 and C3 positions of the pyrrole (B145914) moiety being the most nucleophilic and readily activated. nih.gov

Palladium catalysis plays a central role in the C-H functionalization of indoles due to its versatility and tolerance of various functional groups. beilstein-journals.org Alkenylation reactions of indoles, for instance, typically proceed through a crucial C-H activation step involving an electrophilic palladation, often favoring the C3 position. nih.govbeilstein-journals.org The general mechanism involves the generation of a σ-alkyl complex, which then undergoes syn-β-hydride elimination to form the alkenylated indole and a Pd(0) species. beilstein-journals.org An oxidant is required to regenerate the active Pd(II) catalyst for subsequent cycles. beilstein-journals.org

In the context of indole-carboxylic acids, the carboxylic acid group can act as a directing group, influencing the regioselectivity of the C-H activation. Mechanistic studies on the palladium-catalyzed reaction between indole-5-carboxylic acid and benzyl (B1604629) alcohol in water suggest a pathway initiated by the activation of the C-H bond at the C3-position. mdpi.com An (η³-benzyl)palladium complex is proposed to react with the indole C3-H bond, generating a key palladium intermediate that drives the subsequent C-C bond formation. mdpi.com

The C3 position of indole-carboxylic acids can be functionalized with benzyl groups through palladium-catalyzed domino reactions. A notable example is the reaction of indole-carboxylic acids with benzyl alcohols in water, catalyzed by a Pd(OAc)₂/TPPMS system (TPPMS = triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt). mdpi.com This process leads to the formation of bis(indolyl)methanes via a proposed C3-H activation and benzylation pathway. mdpi.com

The proposed mechanism suggests that an (η³-benzyl)palladium intermediate activates the C3–H bond of the indole carboxylic acid to form an intermediate, which then reacts with another molecule of benzyl alcohol to yield a C3-benzylated indole. mdpi.com This 3-benzylindole intermediate can then undergo a second reaction with the activated indole to form the final bis(indolyl)methane product. mdpi.com The scope of this reaction has been explored with various substituted benzyl alcohols, demonstrating its utility in generating diverse bis(indolyl)methane structures. mdpi.com

| Benzyl Alcohol Derivative | Product | Yield (%) |

|---|---|---|

| Benzyl alcohol | 3,3'-(Phenylmethylene)bis(1H-indole-5-carboxylic acid) | 91 |

| 4-Methylbenzyl alcohol | 3,3'-((4-Methylphenyl)methylene)bis(1H-indole-5-carboxylic acid) | 85 |

| 4-Methoxybenzyl alcohol | 3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole-5-carboxylic acid) | 90 |

| 4-Chlorobenzyl alcohol | 3,3'-((4-Chlorophenyl)methylene)bis(1H-indole-5-carboxylic acid) | 88 |

| 4-(Trifluoromethyl)benzyl alcohol | 3,3'-((4-(Trifluoromethyl)phenyl)methylene)bis(1H-indole-5-carboxylic acid) | 81 |

| 2-Thiophenemethanol | 3,3'-(Thiophen-2-ylmethylene)bis(1H-indole-5-carboxylic acid) | 52 |

The addition of carboxylic acids to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, is a highly atom-economical method for synthesizing enol esters and other functionalized olefins. mdpi.commdpi.com This transformation, often referred to as hydro-oxycarbonylation, can be catalyzed by a range of transition metals. mdpi.comuniovi.es

The addition of indole-2-carboxylic acid to terminal alkynes has been achieved using various transition metal catalysts, primarily those based on ruthenium and gold. mdpi.commdpi.com These reactions provide a direct route to enol esters, which are valuable intermediates in organic synthesis. mdpi.com

For example, the reaction of indole-2-carboxylic acid with 1-hexyne (B1330390) catalyzed by the ruthenium(IV) complex [RuCl₂(η³:η³-C₁₀H₁₆)(PPh₃)] results in the selective Markovnikov addition of the carboxylic acid to the alkyne. mdpi.com This process yields the expected enol ester, hex-1-en-2-yl indole-2-carboxylate (B1230498). mdpi.com Interestingly, a side product resulting from the addition of a second molecule of 1-hexyne to the indole nitrogen was also observed. mdpi.com

Alternatively, employing a gold catalyst system, such as [AuCl(PPh₃)]/AgPF₆, with the same substrates leads to a double addition product, where both the carboxylic acid and the N-H group of the indole add across two separate molecules of 1-hexyne. mdpi.com This highlights the tunability of the reaction outcome based on the choice of catalyst. mdpi.commdpi.com

| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product Distribution (Mono-adduct : Di-adduct) |

|---|---|---|---|---|---|

| [RuCl₂(η³:η³-C₁₀H₁₆)(PPh₃)] (1) | Toluene | 100 | 24 | 90 | 80:20 |

| [RuCl₂(η³:η³-C₁₀H₁₆)(PPh₃)] (1) | Dioxane | 100 | 24 | 85 | 82:18 |

| [RuCl₂(η³:η³-C₁₀H₁₆)(PPh₃)] (1) | H₂O | 100 | 24 | 95 | 79:21 |

The Dehydrogenative Heck Reaction (DHR) represents a significant advancement in C-C bond formation, enabling the direct coupling of arenes or heteroarenes with alkenes through the activation of two C-H bonds. mdpi.com This palladium-catalyzed process avoids the need for prefunctionalized starting materials, such as aryl halides, making it a highly atom-economical strategy. mdpi.com

In the context of indoles, the DHR typically involves the functionalization of the C-H bond at the C2 or C3 position. The regioselectivity can often be controlled by the reaction conditions, such as the choice of solvent and ligands. mdpi.com The reaction is believed to proceed via palladation of the indole ring, most commonly at the electron-rich C3 position, followed by insertion of the alkene and subsequent β-hydride elimination. mdpi.com An oxidant is necessary to regenerate the active Pd(II) catalyst from the Pd(0) formed during the catalytic cycle. While specific examples detailing the double dehydrogenative Heck reaction of 1,5-Dimethyl-1H-indole-2-carboxylic acid were not found, the general reactivity of the indole nucleus suggests its viability in such transformations, coupling with various alkenes to form C3-alkenylated indole products. mdpi.com

Cycloaddition Chemistry

The indole nucleus, a key component of this compound, is known to participate in various cycloaddition reactions, which serve as powerful methods for constructing complex polycyclic molecular architectures. These reactions typically involve the dearomatization of the indole ring system, highlighting its dynamic chemical nature beyond simple aromatic substitution.

One significant class of these transformations is the dearomative [5+2] cycloaddition. For instance, the reaction of indole derivatives with oxidopyrylium ylides can lead to the diastereoselective formation of highly functionalized oxacyclohepta[b]indoles. nih.gov This process occurs under mild conditions and demonstrates high functional-group tolerance with a unique endo selectivity. nih.gov Although specific studies on this compound are not prevalent, the reactivity of the core indole scaffold suggests its potential as a dienophile or diene component in such cycloadditions.

Furthermore, [4+2] cycloaddition reactions, or Diels-Alder reactions, involving indole derivatives have been extensively reviewed as a strategy for synthesizing complex heterocyclic scaffolds found in natural products. dntb.gov.ua The C2-C3 double bond of the indole can act as a dienophile, reacting with various dienes to form new six-membered rings. The electronic properties of substituents on the indole ring, such as the carboxylic acid group at the C2 position and the methyl groups at the N1 and C5 positions, would be expected to modulate the reactivity and selectivity of these cycloaddition reactions.

While direct examples involving this compound in cycloaddition chemistry are limited in the reviewed literature, the established reactivity of the indole core in [5+2] and [4+2] cycloadditions provides a framework for predicting its potential behavior in these synthetically valuable transformations. nih.govdntb.gov.ua

Carboxylic Acid Group Transformations

Decarboxylation Pathways

The removal of the C2-carboxyl group from the indole ring is a fundamental transformation. The mechanism for the decarboxylation of indolecarboxylic acids in acidic media has been studied, revealing the role of protonated carbonic acid as a key reaction intermediate. nih.gov In concentrated acid, the process is initiated by the addition of water to the carboxyl group, forming a hydrated intermediate. This species then undergoes a rate-determining carbon-carbon bond cleavage, releasing the protonated carbonic acid. nih.gov

Various methods have been developed to achieve this transformation under different conditions. For indole-3-carboxylic acids, metal-free conditions using either potassium carbonate in ethanol (B145695) or simply heating in acetonitrile (B52724) have proven effective. tandfonline.com For indole-2-carboxylic acids and their analogues, specific catalysts are often employed to facilitate the reaction. A patented method describes the decarboxylation of heterocyclic carboxylic acids, including 3-methyl-1H-indole-2-carboxylic acid, using an organic acid catalyst in an aprotic polar solvent like N,N-dimethylformamide (DMF). google.com This approach avoids the need for metal catalysts and can achieve high yields and purity. google.com For example, heating 3-methyl-1H-indole-2-carboxylic acid with a catalytic amount of formic acid in DMF results in a 96% yield of 3-methylindole. google.com In contrast, heating the same compound in DMF without a catalyst yields the product in only 62%. google.com

| Starting Material | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |

| 3-Methyl-1H-indole-2-carboxylic acid | Formic acid / DMF | 95-100 | 6 | 3-Methylindole | 96 | 98 | google.com |

| 3-Methyl-1H-indole-2-carboxylic acid | None / DMF | 95-100 | 6 | 3-Methylindole | 62 | 90 | google.com |

| 3-Methyl-1H-indole-2-carboxylic acid | Acetic acid, Silver carbonate / DMSO | 140 | 6 | 3-Methylindole | 71 | 91 | google.com |

| 3-Methyl-1H-indole-2-carboxylic acid | Concentrated HCl / DMF | 130 | 15 | 3-Methylindole | 50 | 80 | google.com |

Decarboxylative halogenation, or halodecarboxylation, provides a direct route to introduce a halogen atom at the C2-position of the indole ring, replacing the carboxylic acid group. For heteroaromatic acids like indole-2-carboxylic acid, this transformation typically proceeds through an ipso-substitution mechanism. acs.org

Various reagents have been employed for this purpose. The combination of an oxidant, such as Oxone® or ceric ammonium (B1175870) nitrate (B79036) (CAN), with a lithium halide source is effective for the decarboxylative bromination of indole-2,3-dicarboxylic acids. semanticscholar.org This method generates a bromonium ion in situ which facilitates the reaction. acs.org Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in the presence of a lithium halide, can also be used to achieve decarboxylative dihalogenation of indole-2,3-dicarboxylic acids. researchgate.net For instance, the reaction of 1-(phenylsulfonyl)indole-2,3-dicarboxylic acid with PIDA and lithium bromide affords 2,3-dibromo-1-(phenylsulfonyl)indole. researchgate.net

A transition-metal-free decarboxylative iodination using molecular iodine (I₂) has also been reported for electron-rich aromatic acids, including indole-carboxylic acids. nih.govacs.org This method overcomes some of the limitations of classical Hunsdiecker reactions, which often require stoichiometric silver salts and are not suitable for electron-rich substrates. nih.govacs.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1-Methylindole-2,3-dicarboxylic acid | Oxone®, LiBr, Li₂CO₃ | 1-Methyl-2,3-dibromoindole | 70 | semanticscholar.org |

| 1-(Phenylsulfonyl)indole-2,3-dicarboxylic acid | PIDA, LiBr | 2,3-Dibromo-1-(phenylsulfonyl)indole | 72 | researchgate.net |

| 1-(Phenylsulfonyl)indole-2,3-dicarboxylic acid | PIDA, LiCl | 2,3-Dichloro-1-(phenylsulfonyl)indole | 65 | researchgate.net |

| 1-(Phenylsulfonyl)indole-2,3-dicarboxylic acid | PIDA, LiI | 2,3-Diiodo-1-(phenylsulfonyl)indole | 55 | researchgate.net |

Esterification Reactions

The carboxylic acid group of this compound is readily converted to its corresponding esters through various esterification methods. These esters are valuable intermediates in organic synthesis.

Microwave-assisted synthesis has been shown to be an efficient method for producing indole-2-carboxylic acid esters. researchgate.net For example, the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate using an ionic liquid under microwave irradiation provides excellent yields of the corresponding esters in short reaction times. researchgate.net While this method builds the indole ring and the ester simultaneously, direct esterification of the pre-formed indole-2-carboxylic acid is also common.

Another approach involves the catalytic addition of the carboxylic acid to an alkyne. For instance, indole-2-carboxylic acid reacts with 1-hexyne in the presence of a ruthenium(II) complex, [RuCl₂(η⁶-p-cymene)(PPh₃)], to selectively form the Markovnikov addition product, hex-1-en-2-yl indole-2-carboxylate, in high yield. mdpi.com This reaction demonstrates a non-traditional method for ester synthesis, forming an enol ester. mdpi.com Standard esterification procedures, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst (Steglich esterification), are also applicable for converting carboxylic acids to esters, including sterically hindered ones, under mild conditions. organic-chemistry.org

| Carboxylic Acid | Alcohol/Alkyne | Catalyst/Reagents | Product | Yield (%) | Reference |

| Indole-2-carboxylic acid | 1-Hexyne | [RuCl₂(η⁶-p-cymene)(PPh₃)] | Hex-1-en-2-yl indole-2-carboxylate | 84 | mdpi.com |

| Indole-2-carboxylic acid | 1-Hexyne | [AuCl(PPh₃)]/AgPF₆ | Hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate | 71 | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | Methanol (transesterification) | NaOMe | Methyl 1H-indole-2-carboxylate | - | nih.gov |

Lactonization Processes

Lactonization involves the intramolecular esterification of a hydroxy-carboxylic acid to form a cyclic ester. In the context of indole carboxylic acids, this can be extended to oxidative cyclizations where a C-H bond is functionalized to initiate the ring closure.

A notable example is the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) catalyzed oxidative lactonization of indole-3-butyric acids. nih.gov In this reaction, a benzylic C-H bond adjacent to the electron-rich indole ring is oxidized by DDQ to form a carbocation. This intermediate is then trapped intramolecularly by the pendant carboxylic acid group to form a γ-lactone. nih.gov The reaction proceeds efficiently with catalytic amounts of DDQ when used in combination with a stoichiometric oxidant like manganese dioxide (MnO₂). The presence of electron-donating groups on the indole ring enhances the reaction rate and yield. nih.gov

Nitrogen Heterocycle Transformations

The nitrogen atom of the indole ring in this compound and its analogues is a key site for chemical transformations, particularly for the introduction of aryl groups. N-aryl indoles are significant structural motifs in medicinal chemistry.

A powerful method for this transformation is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids. organic-chemistry.org This reaction couples the indole-2-carboxylic acid directly with an aryl halide. The process is catalyzed by copper(I) oxide (Cu₂O) and proceeds via a mechanism involving the formation of a copper carboxylate, followed by decarboxylation, anion exchange, oxidative addition of the aryl halide, and reductive elimination to yield the N-aryl indole. organic-chemistry.org This method is efficient for both aryl iodides and bromides and tolerates a range of functional groups. organic-chemistry.org

Direct N-arylation of indole-2-carboxylate esters, where the carboxylic acid is already converted to an ester, is also a well-established transformation. These reactions often utilize copper catalysts, such as copper(I) iodide (CuI), in combination with specific ligands like N,N'-dimethylethylenediamine. researchgate.net This approach has been used to synthesize a variety of N-(substituted phenyl)- and N-(2-pyridyl)-substituted indole-2-carboxylates. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when dealing with sterically hindered or weakly nucleophilic indole substrates. researchgate.netacs.org

| Indole Substrate | Aryl Halide | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| Indole-2-carboxylic acid | Iodobenzene | Cu₂O / K₃PO₄ | 1-Phenyl-1H-indole | 99 | organic-chemistry.org |

| Indole-2-carboxylic acid | Bromobenzene | Cu₂O / K₃PO₄ | 1-Phenyl-1H-indole | 92 | organic-chemistry.org |

| 5-Bromoindole-2-carboxylic acid | 1-Iodo-4-methoxybenzene | Cu₂O / K₃PO₄ | 5-Bromo-1-(4-methoxyphenyl)-1H-indole | 95 | organic-chemistry.org |

| 5-Nitroindole-2-carboxylic acid | Iodobenzene | Cu₂O / K₃PO₄ | 5-Nitro-1-phenyl-1H-indole | 85 | organic-chemistry.org |

| Ethyl indole-2-carboxylate | 2-Bromopyridine | CuO / K₂CO₃ | Ethyl 1-(pyridin-2-yl)-1H-indole-2-carboxylate | 93 | researchgate.net |

| Ethyl 5-chloroindole-2-carboxylate | 2-Bromopyridine | CuO / K₂CO₃ | Ethyl 5-chloro-1-(pyridin-2-yl)-1H-indole-2-carboxylate | 89 | researchgate.net |

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole nucleus is a highly nucleophilic aromatic system, making it susceptible to electrophilic aromatic substitution. The presence of the electron-donating N-methyl and C5-methyl groups in this compound further enhances the electron density of the indole ring, thereby increasing its reactivity towards electrophiles. The C3 position is generally the most reactive site for electrophilic attack on the indole ring, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate.

However, the C2-carboxylic acid group is an electron-withdrawing group and can deactivate the indole ring towards electrophilic substitution. Despite this, the activating effects of the methyl groups are expected to overcome this deactivation, allowing for electrophilic substitution reactions to occur. Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

Illustrative Examples of Electrophilic Aromatic Substitution on Substituted Indoles:

| Reaction | Reagents | Typical Position of Substitution | Expected Product with this compound |

| Bromination | Br2 in acetic acid | C3 or C6 | 3-Bromo-1,5-dimethyl-1H-indole-2-carboxylic acid |

| Nitration | HNO3/H2SO4 | C3 or C6 | 1,5-Dimethyl-3-nitro-1H-indole-2-carboxylic acid |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | C3 | 3-Acetyl-1,5-dimethyl-1H-indole-2-carboxylic acid |

This table is illustrative and specific outcomes may vary based on reaction conditions.

Nucleophilic Additions and Rearrangements

The carboxylic acid group at the C2 position of this compound is the primary site for nucleophilic attack. These reactions typically proceed through a nucleophilic acyl substitution mechanism, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of a leaving group.

The reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative, such as an acid chloride or an ester. For instance, treatment with thionyl chloride (SOCl2) would convert the carboxylic acid to the corresponding acid chloride, which is highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.

Esterification, for example with an alcohol in the presence of an acid catalyst, would yield the corresponding ester. This ester can then undergo further nucleophilic acyl substitution reactions.

General Scheme for Nucleophilic Acyl Substitution:

| Starting Material | Reagent | Product |

| This compound | SOCl2 | 1,5-Dimethyl-1H-indole-2-carbonyl chloride |

| 1,5-Dimethyl-1H-indole-2-carbonyl chloride | R-OH (Alcohol) | Alkyl 1,5-dimethyl-1H-indole-2-carboxylate |

| 1,5-Dimethyl-1H-indole-2-carbonyl chloride | R-NH2 (Amine) | N-Alkyl-1,5-dimethyl-1H-indole-2-carboxamide |

| This compound | R-OH, H+ | Alkyl 1,5-dimethyl-1H-indole-2-carboxylate |

This table provides a general overview of potential reactions.

Electrochemical Transformations

The electrochemical behavior of this compound is of interest for understanding its redox properties and for potential applications in electrosynthesis. The indole nucleus is known to be electroactive and can undergo oxidation at relatively low potentials.

Anodic Oxidation Mechanisms

The anodic oxidation of indole and its derivatives has been a subject of study. For indole-2-carboxylic acid, oxidation at a pyrolytic graphite (B72142) electrode in a neutral aqueous medium has been shown to yield a variety of products, including dioxindoles and dimers. researchgate.net The initial step in the anodic oxidation is believed to be the formation of a radical cation on the indole ring. This reactive intermediate can then undergo further reactions, such as dimerization or reaction with water, leading to the observed products.

For this compound, a similar mechanism is expected. The electron-donating methyl groups may lower the oxidation potential, making the compound easier to oxidize compared to the unsubstituted indole-2-carboxylic acid. The specific products formed will depend on the reaction conditions, such as the solvent, electrolyte, and electrode material.

Potential Anodic Oxidation Products of Substituted Indole-2-Carboxylic Acids:

| Product Type | General Structure |

| Dioxindoles | Oxidized indole ring with carbonyl groups |

| Dimers | C-C or C-N linked dimers of the indole moiety |

The formation of specific products is highly dependent on the experimental conditions.

Non-Decarboxylative Electrochemical Reactions

While the Kolbe electrolysis, involving the decarboxylation of carboxylic acids upon anodic oxidation, is a well-known electrochemical reaction, non-decarboxylative pathways are also possible, particularly for aromatic carboxylic acids. In a non-decarboxylative reaction, the carboxylic acid group remains intact, and other transformations occur on the molecule.

For this compound, a non-decarboxylative electrochemical reaction could involve the oxidation of the indole nucleus without the loss of the carboxyl group. This could lead to the formation of polymeric films on the electrode surface or the generation of stable radical cations that could be used in subsequent synthetic steps. The outcome of the electrolysis is highly dependent on the reaction conditions, including the electrode potential, solvent, and supporting electrolyte. The stability of the aromatic system of the indole ring may favor non-decarboxylative pathways under certain conditions.

Factors Influencing Decarboxylative vs. Non-Decarboxylative Pathways:

| Factor | Favors Decarboxylation (Kolbe) | Favors Non-Decarboxylative Reaction |

| Solvent | Protic solvents (e.g., methanol) | Aprotic solvents |

| Electrode Material | Platinum | Carbon |

| Current Density | High | Low |

| Substrate Structure | Aliphatic carboxylic acids | Aromatic carboxylic acids |

This table presents general trends in electrochemical reactions of carboxylic acids.

Derivatization and Structural Diversity of 1,5 Dimethyl 1h Indole 2 Carboxylic Acid

Synthesis of Substituted Indole-2-carboxylic Acid Derivatives

The synthesis of derivatives from indole-2-carboxylic acids often begins with the protection or modification of the carboxylic acid group to facilitate reactions elsewhere on the molecule. A common initial step is esterification, for instance, by reacting the carboxylic acid with an alcohol such as ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. nih.gov This conversion to an ester, such as ethyl 1,5-dimethyl-1H-indole-2-carboxylate, prevents the acidic proton from interfering with subsequent base-sensitive reactions and allows for more controlled modifications. arabjchem.org

Once the carboxylate is protected, further substitutions can be introduced onto the indole (B1671886) ring. Palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination, are powerful tools for forming new carbon-nitrogen bonds. nih.gov This reaction can be used to introduce substituted anilines or other amine-containing groups at various positions of the indole core, significantly expanding the structural diversity of the resulting derivatives. nih.govmdpi.com Following the desired modifications to the indole ring, the ester group can be hydrolyzed back to a carboxylic acid using a base like sodium hydroxide (B78521), yielding the final functionalized indole-2-carboxylic acid derivative. nih.govmdpi.com

Table 1: General Strategies for Indole-2-Carboxylic Acid Derivatization

| Step | Reaction Type | Reagents/Catalysts | Purpose |

|---|---|---|---|

| 1 | Esterification | Anhydrous Ethanol, Conc. H₂SO₄ | Protection of the carboxylic acid group. nih.gov |

| 2 | C-N Coupling | Substituted Anilines, Palladium Acetate | Introduction of arylamino groups onto the indole core. nih.gov |

| 3 | Hydrolysis | Sodium Hydroxide (NaOH) | Deprotection of the ester to restore the carboxylic acid. mdpi.com |

Functional Group Modifications on the Indole Core

A key modification strategy involves grafting α-aminophosphonate moieties onto the indole nucleus, as these groups are known to be important in medicinal chemistry. arabjchem.orgnih.gov The synthesis of these derivatives from 1,5-dimethyl-1H-indole-2-carboxylic acid follows a multi-step pathway. First, the parent carboxylic acid is converted to its ethyl ester. arabjchem.org This ester group is then reduced to a primary alcohol (2-(hydroxymethyl)-1,5-dimethyl-1H-indole) using a reducing agent combination like CaCl₂ and NaBH₄. arabjchem.org

The resulting alcohol is subsequently converted to a halide, which serves as a reactive intermediate for the introduction of the aminophosphonate group. This final key step involves a reaction with an appropriate amine and dialkyl phosphite (B83602). arabjchem.org This sequence allows for the successful introduction of the α-aminophosphonate group, leading to a novel class of indole derivatives. arabjchem.org A series of such compounds, designated A1-A8, B1-B8, and C1-C6, have been synthesized and characterized using various spectroscopic methods. arabjchem.org

Halogenation is a fundamental strategy for modifying the electronic properties of the indole core and providing a handle for further cross-coupling reactions. Electrophilic substitution is a primary method for introducing halogens onto the indole ring. Reagents like N-bromosuccinimide (NBS) are commonly used for the bromination of indoles and related heterocyclic systems. researchgate.net

Another relevant, though distinct, method is decarboxylative halogenation, also known as the Hunsdiecker–Borodin reaction. nih.gov This process involves the conversion of a carboxylic acid to an organic halide with one fewer carbon atom through the generation of an intermediate acyl hypohalite, which then extrudes carbon dioxide. nih.govacs.org While typically applied to generate alkyl or aryl halides from the corresponding acids, this conceptual strategy highlights a pathway for converting the carboxylic acid function itself into a halogen substituent. acs.org

The introduction of arylamino and ether-linked groups onto the indole scaffold significantly enhances structural diversity. As mentioned previously, palladium-catalyzed methods like the Buchwald–Hartwig reaction are highly effective for creating arylamino linkages at various positions on the indole ring. nih.gov For example, 6-bromoindole-2-carboxylic acid can be used as a starting material, which after esterification, undergoes coupling with substituted anilines to yield 6-arylamino-indole-2-carboxylate derivatives. mdpi.com

The synthesis of ether-linked substitutions can be achieved through nucleophilic substitution reactions. For instance, a hydroxyl group on the indole ring can be deprotonated with a base and reacted with an aryl halide in a Williamson-ether-synthesis-type reaction. Alternatively, functional groups can be introduced that already contain an ether linkage, such as attaching a benzyloxymethyl group at the C3 position of the indole ring. mdpi.com These strategies allow for the precise installation of diverse aryl groups through either C-N or C-O bonds, leading to compounds with varied steric and electronic profiles. mdpi.com

Side Chain Elongation and Complexity Enhancement

Increasing the complexity of the indole core can be achieved by elongating or introducing complex side chains, particularly at the C3 position, which is nucleophilic and reactive. A robust method for introducing long alkyl branches is a two-step process involving Friedel–Crafts acylation followed by reduction. acs.orgnih.gov

In the first step, an acyl group is introduced at the C3 position by reacting the indole-2-carboxylate (B1230498) ester with an acyl chloride in the presence of a Lewis acid. nih.gov This reaction forms a 3-acyl-indole derivative. The ketone of this newly introduced acyl group is then reduced to a methylene (B1212753) (-CH₂-) group. nih.gov A common reagent for this reduction is triethylsilane in the presence of a strong acid. acs.orgnih.gov By choosing acyl chlorides of varying lengths (e.g., propanoyl chloride, hexanoyl chloride), this method allows for the controlled introduction of linear alkyl chains of different lengths, effectively creating long branches on the indole structure. acs.orgnih.gov This strategy has been instrumental in systematically studying how side chain length influences the properties of indole derivatives. acs.org

Table 2: Summary of Selected Derivatization Reactions

| Section | Modification Type | Position | Key Reaction | Reagents |

|---|---|---|---|---|

| 4.2.1 | α-Aminophosphonate Introduction | C2 (via side chain) | Multi-step synthesis | NaBH₄/CaCl₂, Amine, Dialkyl phosphite arabjchem.org |

| 4.2.2 | Halogenation | Indole Ring | Electrophilic Bromination | N-Bromosuccinimide (NBS) researchgate.net |

| 4.2.3 | Arylamino Substitution | C6 | Buchwald–Hartwig Amination | Substituted Aniline (B41778), Pd(OAc)₂ nih.govmdpi.com |

| 4.3.1 | Side Chain Elongation | C3 | Friedel–Crafts Acylation & Reduction | Acyl Chloride, Triethylsilane acs.orgnih.gov |

Regioselectivity in Derivatization

The derivatization of the this compound scaffold is a targeted process, with specific positions on the indole ring exhibiting distinct reactivities. The electronic properties of the indole nucleus, influenced by the electron-donating nitrogen atom and the electron-withdrawing carboxylic acid group at C2, dictate the regioselectivity of substitution reactions. Structural optimizations and functionalizations are strategically performed at the C2, C3, C5, and C6 positions to modulate the molecule's properties. nih.gov

The functionalization of the indole-2-carboxylic acid core is highly position-dependent, allowing for the synthesis of a diverse range of derivatives.

C2 Position: The carboxylic acid group at the C2 position is a primary site for modification. Standard organic reactions can convert this group into esters or amides, which is a common strategy to alter the molecule's polarity and biological interactions. nih.gov For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov

C3 Position: The C3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic substitution. nih.gov This reactivity is exploited in reactions like the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at C3 using reagents like phosphorus oxychloride and dimethylformamide (DMF). nih.gov This formyl group can then be further modified, for example, by reduction to a hydroxymethyl group (-CH₂OH). nih.gov Another approach is to start with a 3-bromoindole-2-carboxylic acid intermediate, which allows for the introduction of various substituents, such as substituted anilines, via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.gov

C5 and C6 Positions: Modifications at the C5 and C6 positions on the benzene (B151609) portion of the indole ring typically require starting with a pre-functionalized scaffold. For example, a 6-bromo-1H-indole-2-carboxylic acid can serve as a versatile starting material. mdpi.com The bromine atom can be replaced with various aryl or alkyl groups through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, to introduce halogenated phenyl groups or other functionalities. nih.govmdpi.com This strategy is crucial for creating derivatives with specific electronic and steric properties designed to interact with biological targets. nih.gov

Table 1: Regioselective Derivatization Reactions of the Indole-2-Carboxylic Acid Scaffold

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| C2 | Esterification | Alcohol, H₂SO₄ | Ester (-COOR) |

| C2 | Amidation | Amine, Coupling Agents (e.g., EDCI) | Amide (-CONR₂) |

| C3 | Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) |

| C3 | Buchwald-Hartwig | Substituted Aniline, Pd(OAc)₂, CS₂CO₃, Xphos | Arylamino (-NHAr) |

| C6 | Buchwald-Hartwig | Aryl Amine, Pd(OAc)₂, Ligand, Base | Arylamino (-NHAr) |

Analogue Synthesis and Structural Mimicry

The synthesis of analogues based on the this compound structure allows for the exploration of structural mimicry, where derivatives are designed to imitate the structure and function of other biologically important molecules.

Indole-3-acetic acid and its analogues are a critical class of phytohormones (auxins) that regulate plant growth. beilstein-journals.org While this compound has its primary functional group at the C2 position, its scaffold can be used to synthesize structural mimics of these C3-substituted indoles. By functionalizing the C3 position of the indole-2-carboxylic acid core with side chains of varying lengths and functionalities, it is possible to create molecules that spatially and electronically resemble natural auxins or other indole-3-carboxylic acid derivatives. beilstein-journals.orgnih.gov This approach of structural mimicry is a key strategy in the development of new agrochemicals and therapeutic agents. beilstein-journals.org The synthesis of such analogues often involves the multi-step chemical transformations previously described for C3 derivatization. nih.govunmc.edu

The introduction of hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups onto the indole ring, particularly at the C5 position, is a significant strategy for creating structural diversity. These derivatives are often synthesized starting from appropriately substituted benzaldehydes.

A common synthetic route involves the reaction of a substituted benzaldehyde (B42025) (e.g., 3-hydroxybenzaldehyde) with methyl azidoacetate. researchgate.net The resulting azidocinnamate ester undergoes thermal cyclization in a high-boiling solvent like xylene to form the indole ring, yielding a methyl 5-hydroxy-1H-indole-2-carboxylate. researchgate.net Subsequent alkaline hydrolysis of the ester group affords the desired 5-hydroxy-1H-indole-2-carboxylic acid. researchgate.net To synthesize the O-benzyl derivative, the hydroxyl group of the starting benzaldehyde is first protected with a benzyl (B1604629) group before proceeding with the indole synthesis pathway. researchgate.net These hydroxylated derivatives are valuable as they can serve as precursors for further functionalization. researchgate.netsigmaaldrich.com

Table 2: Synthesis of 5-Hydroxy-1H-indole-2-carboxylic Acid

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Hydroxybenzaldehyde | Methyl azidoacetate | Azidocinnamate ester |

| 2 | Azidocinnamate ester | Xylene, Reflux | Methyl 5-hydroxy-1H-indole-2-carboxylate |

| 3 | Methyl 5-hydroxy-1H-indole-2-carboxylate | 10% NaOH, then 10% HCl | 5-Hydroxy-1H-indole-2-carboxylic acid |

Advanced Spectroscopic Characterization and Computational Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide a detailed view into the electronic and vibrational states of a molecule, allowing for the precise determination of its atomic connectivity and functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively offer a complete picture of the molecular structure of 1,5-Dimethyl-1H-indole-2-carboxylic acid.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₁H₁₁NO₂ giving it a monoisotopic mass of approximately 189.079 Da uni.lu.

High-Resolution Mass Spectrometry (HRMS) can determine this mass with high precision, confirming the elemental formula. In addition to the molecular ion peak ([M]⁺), mass spectra often show peaks corresponding to various adducts, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodiated molecule), which are commonly observed in techniques like electrospray ionization (ESI). Predicted m/z values for common adducts are crucial for identifying the compound in complex mixtures. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 189.07843 |

| [M+H]⁺ | 190.08626 |

| [M+Na]⁺ | 212.06820 |

| [M+K]⁺ | 228.04214 |

Source: Predicted data from computational tools. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. The C=O (carbonyl) stretching vibration will give rise to a strong, sharp peak typically found between 1680 and 1710 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The region from 1000 to 1600 cm⁻¹ contains various C-C and C-N stretching vibrations, as well as bending vibrations that are characteristic of the indole (B1671886) ring structure.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 | Medium |

| Carbonyl C=O | Stretch | 1680 - 1710 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C-O | Stretch | 1210 - 1320 | Strong |

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This method is crucial for identifying and characterizing polymorphism, which is the ability of a substance to exist in two or more different crystal structures. rigaku.com Different polymorphs of a compound can exhibit distinct physical properties.

Polymorph analysis for this compound would involve growing crystals under various conditions (e.g., different solvents, temperatures) and analyzing their structures using SCXRD. Differences in unit cell parameters, space group, and molecular packing would confirm the existence of distinct polymorphic forms. rigaku.com Powder X-ray diffraction (PXRD) is a complementary technique used to identify known polymorphs in bulk samples. rigaku.comnih.gov

Table 2: Example of Crystallographic Data for a Polymorph of an Analogous Compound (5-methoxy-1H-indole-2-carboxylic acid, polymorph 2) mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.94(8) |

| Z (molecules/unit cell) | 4 |

The determination of absolute configuration refers to the specific spatial arrangement of atoms in a chiral molecule. However, this compound is an achiral molecule. It possesses a plane of symmetry that bisects the molecule and contains the carboxylic acid group and the C5-methyl group, meaning it does not have enantiomers and therefore lacks an absolute configuration (i.e., it cannot be designated as R or S).

For chiral derivatives of indole-2-carboxylic acid that contain one or more stereocenters, single-crystal X-ray diffraction (SCXRD) is the most reliable method for unambiguously determining the absolute configuration. mdpi.com By using anomalous dispersion effects, typically with a copper X-ray source, the absolute structure can be determined and quantified by the Flack parameter. mdpi.com This provides a definitive assignment of the R/S configuration at each chiral center. Other chiroptical techniques, such as electronic circular dichroism (ECD), can also be used, often in conjunction with quantum chemical calculations, to assign the absolute configuration of chiral molecules in solution. nsf.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.ch The conjugated system of the indole ring fused with the carboxylic acid group makes this compound a chromophore that absorbs in the UV region.

The absorption spectrum is expected to be dominated by π → π* (pi to pi-antibonding) transitions associated with the aromatic indole nucleus and the conjugated C=O group. libretexts.org These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital and are typically characterized by high molar absorptivity (ε). The indole chromophore itself generally shows two absorption bands in the UV region.

In addition to π → π* transitions, n → π* (non-bonding to pi-antibonding) transitions are also possible. uzh.chmasterorganicchemistry.com These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carboxylic acid, to an antibonding π* orbital. masterorganicchemistry.com Compared to π → π* transitions, n → π* transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (lower molar absorptivity). masterorganicchemistry.com The specific wavelengths of maximum absorbance (λ_max) and the intensity of these transitions are influenced by the solvent environment.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Relative Energy | Expected Relative Intensity |

| π → π | HOMO (π) → LUMO (π) | High | Strong |

| n → π | HOMO (n) → LUMO (π) | Low | Weak |

An article on the advanced spectroscopic characterization and computational analysis of “this compound” cannot be generated as requested. A thorough search of available scientific literature and databases did not yield specific studies containing the detailed computational and spectroscopic data required to populate the requested outline.

The search confirmed the synthesis and basic characterization of this compound in several research contexts, primarily as a chemical intermediate. However, dedicated studies on its quantum chemical properties, including Density Functional Theory (DFT) calculations for structural optimization, vibrational spectra prediction, HOMO-LUMO analysis, or specific intermolecular hydrogen bonding analyses (O-H…O, N-H…O, C-H…O), were not found.

Therefore, it is not possible to provide the in-depth, data-driven content for the specified sections and subsections while adhering to the instructions for a thorough, informative, and scientifically accurate article based on diverse sources.

Quantum Chemical and Computational Modeling

Intermolecular Interaction Studies

Dimer and Trimer Formation Modeling

Theoretical modeling, particularly utilizing Density Functional Theory (DFT), is a powerful tool for investigating the formation of dimers and trimers of carboxylic acids like this compound. These intermolecular associations are primarily driven by hydrogen bonding between the carboxylic acid moieties.

In the case of analogous indole carboxylic acids, computational models have been effectively used to predict the geometry and stability of such aggregates. mdpi.comsemanticscholar.orgnih.govresearchgate.net For this compound, it is anticipated that the most stable dimer configuration would be a cyclic structure formed through two strong O-H···O hydrogen bonds between the carboxyl groups of two molecules.

Computational studies on similar molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, have demonstrated that DFT calculations can accurately predict the bond lengths and angles within these hydrogen-bonded dimers. mdpi.comsemanticscholar.orgnih.gov Trimer formation can also be modeled, revealing a more complex network of hydrogen bonds that may include not only the primary O-H···O interactions but also weaker C-H···O or N-H···O interactions if other functional groups are present. mdpi.com In the context of this compound, while the N-H group of the indole is substituted with a methyl group, C-H···O interactions involving the methyl groups or the indole ring could contribute to the stability of higher-order aggregates.

The following table illustrates the typical geometric parameters of intermolecular hydrogen bonds in carboxylic acid dimers, as determined by computational modeling in analogous systems. mdpi.com

| Interaction Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| O-H···O | ~2.6 - 2.8 | ~1.6 - 1.8 | ~170 - 180 |

Note: The data presented in this table is representative of typical carboxylic acid dimers and is intended for illustrative purposes.

π-Stacking Interactions

The planar aromatic indole core of this compound is conducive to π-stacking interactions, which are a significant force in the assembly of aromatic molecules in the solid state. nih.govmdpi.com These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of adjacent indole rings.

The stability and geometry of these π-stacking interactions are influenced by the substitution pattern on the indole ring. The presence of methyl groups at the 1- and 5-positions can modulate the electronic properties of the indole system and, consequently, the strength of the π-stacking. Halogenation, for instance, has been shown to have a modest but additive effect on the stabilization of stacking interactions in 3-methylindole derivatives. nih.gov While not halogenated, the electron-donating nature of the methyl groups in this compound would similarly influence its stacking behavior.

Polymorphism Research

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of research for pharmaceutical compounds as different polymorphs can exhibit distinct physical and chemical properties. For indole derivatives, polymorphism is a well-documented phenomenon. mdpi.comsemanticscholar.orgnih.gov Research into the polymorphism of this compound would involve systematic screening to identify and characterize its different crystalline forms.

The study of polymorphism in the related compound 5-methoxy-1H-indole-2-carboxylic acid has revealed the existence of at least two polymorphs with different hydrogen bonding motifs. mdpi.comsemanticscholar.orgnih.gov In one polymorph, cyclic dimers are formed, while another exhibits a catemeric chain of hydrogen-bonded molecules. mdpi.com This highlights the potential for rich polymorphic behavior in this compound, driven by the flexibility of intermolecular interactions.

Characterization of Novel Polymorphs

The discovery and characterization of new polymorphs of this compound would rely on a combination of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a new polymorph, providing precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. mdpi.comsemanticscholar.orgnih.gov

For instance, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid reported its crystallization in the monoclinic space group P21/c, with specific unit cell dimensions. mdpi.comsemanticscholar.orgnih.gov Similar crystallographic data would be essential for characterizing any novel polymorphs of this compound.

Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy are also invaluable for distinguishing between polymorphs. Differences in the hydrogen bonding network and molecular conformation between polymorphs lead to distinct vibrational spectra. mdpi.com For example, variations in the position and intensity of the O-H and C=O stretching bands in the IR spectrum can serve as a fingerprint for a specific polymorphic form. mdpi.comsemanticscholar.org

The table below summarizes the key analytical techniques used in the characterization of novel polymorphs and the type of information they provide, based on studies of similar indole carboxylic acids. mdpi.comsemanticscholar.orgnih.gov

| Analytical Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Definitive crystal structure, unit cell parameters, space group, molecular geometry, and packing. |

| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline form, used for phase identification and purity assessment. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on vibrational modes, sensitive to differences in hydrogen bonding and molecular conformation. |

| Differential Scanning Calorimetry (DSC) | Thermal properties, including melting points and enthalpies of fusion, which differ between polymorphs. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. |

This table is a general representation of techniques used in polymorphism studies.

Advanced Applications in Materials and Synthetic Chemistry

Role as an Intermediate in Complex Organic Synthesis

1,5-Dimethyl-1H-indole-2-carboxylic acid is a pivotal intermediate in multi-step synthetic pathways, enabling the creation of intricate molecules. The carboxylic acid functional group serves as a convenient handle for elaboration, most commonly through amide bond formation, to append various side chains and functional moieties.

One notable application is in the synthesis of heme oxygenase-1 (HO-1) inhibitors. In this context, this compound is coupled with 3-(1H-imidazol-1-yl)propan-1-amine using peptide coupling agents like EDC hydrochloride and HOBt to yield N-(3-(1H-Imidazol-1-yl)propyl)-1,5-dimethyl-1H-indole-2-carboxamide nih.gov. This transformation highlights its role as a foundational core for building molecules with specific biological targets.

Furthermore, it serves as a substrate in advanced catalytic reactions. For instance, it participates in a rhodaelectro-catalyzed Double Dehydrogenative Heck Reaction with alkenes. This process, which utilizes a weakly coordinating carboxyl group to direct C-H activation twice, results in the formation of complex polycyclic structures known as pyrano[3,4-b]indol-1(9H)-ones acs.org. This reaction underscores the compound's utility in modern, efficient synthetic methodologies that prioritize atom and step economy acs.org.

Its role as a synthetic intermediate is also documented in the development of potential therapeutics for Chagas disease and cancer. It is used as a starting material to create a variety of 1H-Indole-2-carboxamides with anti-Trypanosoma cruzi activity acs.orgnih.gov. Similarly, it is a key component in the synthesis of substituted indole (B1671886) Mcl-1 inhibitors, which are investigated for their anti-apoptotic functions in cancer cells google.comnih.gov.

| Starting Intermediate | Reaction Type | Key Reagents | Final Product Class | Reference |

|---|---|---|---|---|

| This compound | Amide Coupling | EDC hydrochloride, HOBt, 3-(1H-imidazol-1-yl)propan-1-amine | Heme Oxygenase-1 (HO-1) Inhibitors | nih.gov |

| This compound | Rhodaelectro-catalyzed Double Dehydrogenative Heck Reaction | Alkenes, [Cp*Rh(CH3CN)3][SbF6]2 | Pyrano[3,4-b]indol-1(9H)-ones | acs.org |

| This compound | Amide Coupling | N-methyl-1-(6-morpholinopyridin-3-yl)methanamine hydrochloride | Anti-Trypanosoma cruzi Agents | acs.orgnih.gov |

| This compound | Amide Coupling | Ammonia (B1221849) in Methanol | Mcl-1 Inhibitors | google.com |

Development of Functional Materials

While the indole nucleus is explored in materials science, specific applications of this compound in this domain are not extensively documented in available research.

Based on the available scientific literature, there are no specific reports detailing the incorporation or use of this compound in the synthesis or modification of polymers.

There is currently no information in the reviewed literature to suggest that this compound has been utilized in the development of coating technologies.

Scaffold for Targeted Molecular Design

The 1,5-dimethyl-1H-indole-2-carboxamide framework is a privileged scaffold for targeted molecular design. In drug discovery, a scaffold is a core chemical structure upon which various functional groups can be systematically added to create a library of related compounds. This library is then screened to find molecules that interact with a specific biological target, and the structure-activity relationships (SAR) are studied to optimize potency and other pharmacological properties.